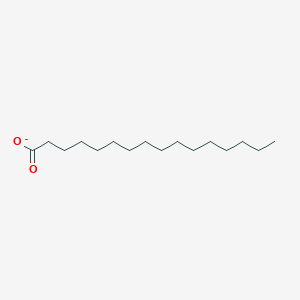

Hexadecanoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

143-20-4 |

|---|---|

Fórmula molecular |

C16H31O2- |

Peso molecular |

255.42 g/mol |

Nombre IUPAC |

hexadecanoate |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/p-1 |

Clave InChI |

IPCSVZSSVZVIGE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC(=O)[O-] |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)[O-] |

Otros números CAS |

143-20-4 |

Origen del producto |

United States |

Foundational & Exploratory

The Core Biological Functions of Hexadecanoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanoic acid, a 16-carbon saturated fatty acid commonly known as palmitic acid, is the most abundant saturated fatty acid in the mammalian body.[1] Far from being a simple metabolic fuel, it plays a multifaceted and critical role in a vast array of biological processes. It is a fundamental product of endogenous fatty acid synthesis, a key structural component of cellular membranes, and a crucial molecule in post-translational protein modification and cellular signaling.[1][2] However, an excess of hexadecanoic acid is implicated in the pathophysiology of metabolic diseases, including insulin resistance and chronic inflammation. This technical guide provides an in-depth exploration of the core biological functions of hexadecanoic acid in mammals, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.

Metabolic Hub: Synthesis, Storage, and Energy Production

Hexadecanoic acid stands at the center of lipid metabolism. It is the primary product of the multi-enzyme fatty acid synthase (FAS) complex through a process called de novo lipogenesis, where excess carbohydrates are converted into fatty acids for storage.[2] Once synthesized, it serves as the precursor for the elongation and desaturation to form other long-chain fatty acids, such as stearic and oleic acid.[1] The concentration of hexadecanoic acid is tightly regulated; its endogenous synthesis is counterbalanced by dietary intake and its conversion to other fatty acids.[1] In humans, it constitutes a significant portion of the body's fat stores, making up 21-30% of the fatty acids in depot fat.[2][3]

Data Presentation: Concentration of Hexadecanoic Acid

The following table summarizes the concentration and distribution of hexadecanoic acid in various human tissues and fluids.

| Tissue/Fluid | Concentration / Percentage | Reference |

| Depot Fat (Adipose Tissue) | 21-30% of total fatty acids (molar) | [2][3] |

| Plasma (Total Lipids) | 0.3 - 4.1 mmol/L | [4] |

| Brain | ~50% of total saturated fatty acids | [2] |

| Breast Milk | 20-30% of total fat (highly variable) | [4] |

| Other Tissues | Detected in bladder, skin, kidney, placenta, platelets, prostate, skeletal muscle | [3] |

Post-Translational Modification: Protein S-Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification involving the covalent attachment of a palmitate group to a cysteine residue via a thioester linkage.[5] This process is critical for regulating the function of a wide range of proteins.

Key Functions of Palmitoylation:

-

Membrane Association: The addition of the hydrophobic palmitoyl chain enhances the affinity of proteins for cellular membranes, anchoring them to specific compartments like the plasma membrane or Golgi apparatus.[6]

-

Subcellular Trafficking: The dynamic and reversible nature of palmitoylation, governed by palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs), allows for the shuttling of proteins between different cellular compartments.[6]

-

Protein Stability and Conformation: Palmitoylation can influence protein conformation and protect proteins from degradation.[6]

-

Signal Transduction: It is essential for the proper localization and function of many signaling proteins, including G-protein coupled receptors (GPCRs) and small GTPases like Ras.[6]

Visualization: The S-Palmitoylation Cycle

Caption: A diagram of the reversible S-palmitoylation cycle regulated by PAT and APT enzymes.

Signaling Molecule: A Double-Edged Sword

Hexadecanoic acid is not merely a structural lipid but also a potent signaling molecule that can profoundly impact cellular function, particularly in the context of metabolic health and inflammation.

Induction of Insulin Resistance

Elevated levels of circulating hexadecanoic acid are strongly linked to the development of insulin resistance. One of the key mechanisms involves the activation of Protein Kinase C theta (PKC-θ).

Mechanism:

-

PKC-θ Translocation: In the presence of excess hexadecanoic acid, PKC-θ translocates to the cell membrane and becomes activated.[7]

-

Inhibitory Phosphorylation: Activated PKC-θ phosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1) on serine residues.[8]

-

Blocked Downstream Signaling: This serine phosphorylation inhibits the necessary insulin-induced tyrosine phosphorylation of IR and IRS-1, effectively blocking the downstream signaling cascade required for glucose uptake (e.g., the PI3K-Akt pathway).[8]

Data Presentation: Quantitative Effects on Insulin Signaling

| Parameter | Effect of Hexadecanoic Acid Treatment | Reference |

| Insulin Receptor (Tyrosine Phosphorylation) | 64% decrease | [8] |

| Insulin Receptor Substrate-1 (Tyrosine Phosphorylation) | 75% decrease | [8] |

| Insulin Receptor (Serine Phosphorylation) | Increased | [8] |

Visualization: Hexadecanoic Acid-Induced Insulin Resistance Pathway

Caption: Signaling cascade of hexadecanoic acid-induced insulin resistance via PKC-θ activation.

Pro-Inflammatory Signaling

Hexadecanoic acid can act as a damage-associated molecular pattern (DAMP), triggering innate immune responses. It functions as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory cascade.[8]

Mechanism:

-

TLR4 Activation: Hexadecanoic acid binds to the TLR4 receptor complex on the surface of immune cells (like macrophages) and other cell types.[8]

-

NF-κB Pathway: This binding activates downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[8]

-

Cytokine Production: Activated NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, leading to the production and secretion of cytokines like IL-1β and TNF-α. This process can also stimulate the activation of the NLRP3 inflammasome.[8]

Visualization: TLR4-Mediated Inflammatory Pathway

Caption: Hexadecanoic acid activates the TLR4 receptor, leading to NF-κB activation.

Anti-Inflammatory Role

Conversely, studies have also identified an anti-inflammatory role for hexadecanoic acid. It has been shown to be a competitive inhibitor of phospholipase A(2) (PLA(2)), a key enzyme that initiates the inflammatory cascade by hydrolyzing membrane phospholipids to release arachidonic acid, the precursor to prostaglandins and leukotrienes.[8] By binding to the active site of PLA(2), hexadecanoic acid can suppress this initial step of inflammation.[8]

Experimental Protocols

Protocol: Analysis of Protein S-Palmitoylation via Acyl-Biotin Exchange (ABE)

The ABE assay is a widely used non-radioactive method to detect and enrich S-palmitoylated proteins.[5]

Principle: The assay involves three core steps: 1) Blocking of all free cysteine thiol groups. 2) Specific chemical cleavage of the thioester bond linking palmitate to cysteine residues. 3) Labeling of the newly exposed thiol groups with a reporter tag, such as biotin.[5]

Detailed Methodology:

-

Cell Lysis: Lyse cells or homogenized tissue in a buffer containing protease inhibitors and 10 mM N-ethylmaleimide (NEM) to block free thiol groups. Incubate for 1 hour at 4°C with rotation.[5]

-

Protein Precipitation: Precipitate proteins using a chloroform/methanol/water procedure to remove excess NEM. The protein pellet will form at the interphase.

-

Thioester Cleavage (Hydroxylamine Treatment): Resuspend the protein pellet in a buffer containing 1 M hydroxylamine (HAM), pH 7.2. As a negative control, prepare an identical sample resuspended in a buffer without HAM. Incubate for 1 hour at room temperature.[5]

-

Biotinylation: Precipitate the protein again to remove the HAM. Resuspend the pellet in a buffer (pH 6.2) containing a thiol-reactive biotinylating agent, such as 1-biotinamido-4-[4'-(maleimidomethyl)cyclohexanecarboxamido]butane (biotin-BMCC). Incubate for 1 hour.[5]

-

Affinity Purification: Precipitate the protein to remove excess biotin-BMCC. Resuspend the final pellet and incubate with streptavidin-agarose beads to capture the biotinylated (formerly palmitoylated) proteins.

-

Analysis: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting with an antibody against the protein of interest. A signal in the +HAM lane and its absence in the -HAM lane confirms palmitoylation.

Visualization: Acyl-Biotin Exchange (ABE) Workflow

Caption: A stepwise workflow diagram of the Acyl-Biotin Exchange (ABE) assay.

Protocol: Total Lipid Extraction and Analysis by GC-MS

This protocol outlines a general procedure for extracting total lipids from mammalian tissue using a modified Folch method, followed by derivatization and analysis of fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Detailed Methodology:

Part A: Folch Lipid Extraction

-

Homogenization: Homogenize a known weight of tissue (e.g., 1 gram) in 20 volumes of a 2:1 (v/v) chloroform:methanol solvent mixture. Agitate for 15-20 minutes.[9]

-

Filtration/Centrifugation: Separate the solid debris by filtering the homogenate or by centrifuging and collecting the liquid supernatant.[9]

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the liquid extract. Vortex briefly and centrifuge at low speed (e.g., 2000 rpm) to induce phase separation.[9]

-

Lipid Collection: Two distinct phases will form. The upper aqueous/methanol phase contains polar non-lipid contaminants. Carefully remove and discard this upper phase. The lower chloroform phase contains the total lipid extract.[11]

-

Drying: Evaporate the chloroform from the lower phase under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.[9]

Part B: FAMEs Preparation and GC-MS Analysis

-

Saponification & Methylation: Resuspend the dried lipid extract in a methanolic base (e.g., methanolic NaOH) and heat to saponify the lipids into free fatty acid salts. Acidify and then esterify the fatty acids into Fatty Acid Methyl Esters (FAMEs) by heating with a reagent like boron trifluoride (BF3) in methanol.[10]

-

FAMEs Extraction: Add water and extract the more volatile FAMEs into an organic solvent like hexane. Wash the hexane layer with water and dry it over anhydrous sodium sulfate.[10]

-

GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the hexane extract containing the FAMEs into the GC-MS system.

-

Gas Chromatography (GC): FAMEs are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a polar Carbowax-type column).[12]

-

Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that allows for its identification and quantification.[13]

-

Visualization: Lipid Analysis Workflow (Folch & GC-MS)

Caption: Workflow for fatty acid analysis from tissue, from extraction to GC-MS identification.

Conclusion

Hexadecanoic acid is a central molecule in mammalian biology, with indispensable roles in metabolism, cellular structure, and the dynamic regulation of protein function through S-palmitoylation. However, its function as a signaling molecule highlights a critical dose-dependent duality. While essential for cellular processes, its overabundance is a key driver of pathological signaling in metabolic diseases, including insulin resistance and chronic inflammation. A thorough understanding of these multifaceted functions and the experimental methods used to probe them is vital for researchers and professionals aiming to develop novel therapeutic strategies for metabolic and inflammatory disorders.

References

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic acid - Wikipedia [en.wikipedia.org]

- 3. What Is Palmitic Acid? [webmd.com]

- 4. Palmitic acid and palm oil, review of the literature and implications on human health - FoodTimes [foodtimes.eu]

- 5. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Low-Background Acyl-Biotinyl Exchange Largely Eliminates the Coisolation of Non-S-Acylated Proteins and Enables Deep S-Acylproteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 10. researchgate.net [researchgate.net]

- 11. Lipid extraction by folch method | PPTX [slideshare.net]

- 12. gcms.cz [gcms.cz]

- 13. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to Hexadecanoate Metabolism in Microbial Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanoate, a common saturated fatty acid, serves as a vital carbon and energy source for a diverse array of microbial organisms. The metabolic pathways governing its degradation are highly conserved and intricately regulated, offering potential targets for antimicrobial drug development and biotechnological applications. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound metabolism, with a primary focus on the well-characterized beta-oxidation cycle in bacteria, yeast, and fungi. We delve into the key enzymatic reactions, the sophisticated regulatory networks that control these pathways, and present quantitative data to facilitate comparative analysis. Detailed experimental protocols for key assays and advanced visualization of metabolic and regulatory pathways are provided to equip researchers with the necessary tools to investigate this fundamental area of microbial physiology.

Core Metabolic Pathway: The Beta-Oxidation Cycle

The primary route for the catabolism of this compound (palmitate) in microorganisms is the beta-oxidation pathway. This process occurs in the cytosol of prokaryotes and within the mitochondria and/or peroxisomes of eukaryotes.[1] The pathway systematically shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[2]

The activated form of this compound, hexadecanoyl-CoA (palmitoyl-CoA), enters the beta-oxidation spiral, which comprises four core enzymatic reactions:

-

Oxidation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons (C2 and C3) of the acyl-CoA chain, producing trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.[3]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-β-hydroxyacyl-CoA.[4]

-

Oxidation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the β-carbon to a keto group, generating β-ketoacyl-CoA and reducing NAD+ to NADH.

-

Thiolysis: β-ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter.[5]

This shortened acyl-CoA then re-enters the cycle until the entire fatty acid is converted to acetyl-CoA molecules.[2] The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and water, generating further ATP, or be utilized in various biosynthetic pathways.

Regulation of this compound Metabolism

Microorganisms have evolved sophisticated regulatory mechanisms to control fatty acid metabolism in response to the availability of carbon sources.

Transcriptional Regulation in Bacteria: The FadR Repressor

In many bacteria, particularly Escherichia coli, the master regulator of fatty acid metabolism is the transcription factor FadR.[6] FadR is a dual-function regulator that acts as a repressor of the fatty acid degradation (fad) genes and an activator of the fatty acid biosynthesis (fab) genes.[2]

-

Repression of Degradation: In the absence of long-chain fatty acids, FadR binds to operator sites within the promoters of the fad genes, blocking their transcription.[6]

-

Induction of Degradation: When intracellular levels of long-chain acyl-CoAs (like hexadecanoyl-CoA) rise, these molecules bind to FadR, causing a conformational change that reduces its affinity for DNA. This derepression allows for the transcription of the fad genes and subsequent degradation of fatty acids.[6]

Regulation in Yeast and Fungi

In yeasts like Saccharomyces cerevisiae and fungi such as Aspergillus niger, the regulation of fatty acid metabolism is also tightly controlled, though the specific regulators can differ from their bacterial counterparts. In these eukaryotes, beta-oxidation primarily occurs in peroxisomes.[5][7] The expression of genes involved in peroxisome biogenesis and beta-oxidation is often coordinately regulated by transcription factors that respond to the presence of fatty acids.[5]

Quantitative Data on this compound Metabolism

Quantitative analysis of enzyme kinetics and metabolic fluxes provides crucial insights into the efficiency and regulation of this compound metabolism.

Table 1: Kinetic Parameters of Key Beta-Oxidation Enzymes in Microorganisms

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Acyl-CoA Dehydrogenase | Pseudomonas putida | Hexadecanoyl-CoA | ~25 | - | - | [8] |

| Enoyl-CoA Hydratase | Aeromonas caviae | Crotonyl-CoA | 29 | 6.2 x 10³ | - | [9] |

| Enoyl-CoA Hydratase | Aeromonas caviae | 2-Hexenoyl-CoA | - | 1.8 x 10³ | - | [9] |

| 3-Hydroxyacyl-CoA Dehydrogenase | Clostridium butyricum | Acetoacetyl-CoA | - | - | - | [10] |

| Thiolase | Candida tropicalis | Acetoacetyl-CoA | - | - | - | [1] |

| Glycosidases | Aspergillus niger | Synthetic Substrates | 1190 - 1250 | 10.5 - 25.0 | - | [11] |

Note: Data for specific kinetic parameters are often determined under varying experimental conditions. Direct comparison should be made with caution. "-" indicates data not available in the cited source.

Table 2: Degradation of Hexadecane by Microbial Organisms

| Organism | Substrate | Degradation Rate/Efficiency | Conditions | Reference |

| Aspergillus niger | Hexadecane | 46% mineralization | Solid-state system | [8] |

| Rhodococcus and Pseudomonas | Hexadecane | - | - | [12] |

| Bacillus subtilis | Valine and Methionine | Incorporation into fatty acids | Sporulation medium | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound metabolism.

Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the reduction of an artificial electron acceptor coupled to the oxidation of an acyl-CoA substrate.

Materials:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.

-

Acyl-CoA substrate (e.g., 1 mM hexadecanoyl-CoA).

-

Electron acceptor (e.g., 1 mM 2,6-dichlorophenolindophenol, DCPIP).

-

Phenazine methosulfate (PMS) solution (e.g., 10 mM).

-

Microbial cell-free extract or purified enzyme.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, DCPIP, and PMS in a cuvette.

-

Add the microbial cell-free extract or purified enzyme to the reaction mixture and incubate for 2-3 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Immediately monitor the decrease in absorbance at 600 nm (for DCPIP reduction) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.[13]

Electrophoretic Mobility Shift Assay (EMSA) for FadR-DNA Binding

This technique is used to study the binding of the FadR transcriptional regulator to its DNA operator sites.

Materials:

-

Purified FadR protein.

-

DNA probe: A short, labeled (e.g., with 32P or a fluorescent dye) double-stranded DNA fragment containing the putative FadR binding site.

-

Binding Buffer: e.g., 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.

-

Non-specific competitor DNA (e.g., poly(dI-dC)).

-

Native polyacrylamide gel.

-

TBE or TGE running buffer.

Procedure:

-

Prepare the labeled DNA probe.

-

Set up binding reactions in separate tubes, each containing the labeled probe, binding buffer, and non-specific competitor DNA.

-

Add increasing concentrations of purified FadR protein to the respective tubes. Include a control lane with no FadR.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualize the labeled DNA bands using autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a FadR-DNA complex.[7]

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate.

Materials:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

3-hydroxyacyl-CoA substrate (e.g., 0.2 mM 3-hydroxyhexadecanoyl-CoA).

-

NAD⁺ solution (e.g., 1 mM).

-

Microbial cell-free extract or purified enzyme.

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and NAD⁺ in a cuvette.

-

Add the microbial cell-free extract or purified enzyme and incubate for 2-3 minutes at the desired temperature.

-

Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, over time.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.[9][14]

Visualization of Pathways and Workflows

Visual representations are crucial for understanding the complex relationships in metabolic and regulatory networks.

This compound Beta-Oxidation Pathway

Caption: The core enzymatic steps of the beta-oxidation pathway for hexadecanoyl-CoA.

FadR Regulatory Network in E. coli

Caption: Simplified model of FadR-mediated regulation of fatty acid metabolism in E. coli.

Integrated Experimental Workflow for Studying this compound Metabolism

References

- 1. Occurrence and possible roles of acetoacetyl-CoA thiolase and 3-ketoacyl-CoA thiolase in peroxisomes of an n-alkane-grown yeast, Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. Thiolase - Wikipedia [en.wikipedia.org]

- 6. Systems metabolic engineering design: Fatty acid production as an emerging case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 10. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 11. [Kinetic characteristics of glycosidases of Aspergillus niger 185III] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbon catabolite repression in Bacillus subtilis: quantitative analysis of repression exerted by different carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexadecanoate: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Cellular Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanoate, systematically known as hexadecanoic acid and commonly referred to as palmitic acid, is a saturated fatty acid with a 16-carbon backbone. It is the most ubiquitous saturated fatty acid in nature, found across the animal and plant kingdoms as well as in various microorganisms.[1] In biological systems, it is a primary component of complex lipids such as triglycerides and phospholipids, playing crucial roles in energy storage and the structural integrity of cell membranes. Beyond its structural and metabolic functions, emerging evidence highlights this compound as a significant signaling molecule, modulating a variety of cellular pathways implicated in metabolic diseases, inflammation, and cancer.[2][3] This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its analysis, and a summary of its involvement in key cellular signaling pathways.

Natural Sources and Abundance of this compound

This compound is a major constituent of fats and oils from a wide array of natural sources. Its concentration can vary significantly depending on the organism and specific tissue.

Abundance in Plant-Based Oils

Vegetable oils are a primary dietary source of this compound. The following table summarizes the percentage of this compound in relation to the total fatty acid content of various commercially important vegetable oils.

| Vegetable Oil | This compound (% of Total Fatty Acids) |

| Palm Oil | 44.0[4] |

| Cottonseed Oil | 25.0 |

| Cocoa Butter | 26.0[5] |

| Lard | 21.0[6] |

| Soybean Oil | 11.0[5] |

| Olive Oil | 8-20[5] |

| Peanut Oil | 11.6 |

| Corn Oil | 13.0[2] |

| Sunflower Oil | 6.0 |

| Coconut Oil | 8.4-9.35[4] |

| Palm Kernel Oil | 8.0[4] |

| Canola Oil | 4.0 |

| Safflower Oil | 6.5 |

| Rice Bran Oil | 15.0 |

| Sesame Oil | 9.0 |

| Almond Oil | 7.0 |

| Wheat Germ Oil | 16.0 |

| Pumpkin Seed Oil | 12.0 |

| Hemp Oil | 6.0 |

| Silybum Marianum Oil | 9.0 |

| Grape Seed Oil | 7.0 |

Abundance in Animal Products

This compound is also a significant component of animal fats and dairy products.

| Animal Product | This compound Content |

| Beef Tallow | ~25-30% of total fatty acids |

| Lard (Pork Fat) | ~20-25% of total fatty acids[6] |

| Butter | ~25-30% of total fatty acids |

| Cheese (Cheddar) | ~25-30% of total fatty acids |

| Human Breast Milk | 20-30% of total fats[5] |

| Chicken Fat | ~25% of total fatty acids |

| Salmon | ~15-20% of total fatty acids |

| Egg Yolk | ~25-30% of total fatty acids |

Abundance in Microorganisms

Certain microorganisms are known to produce significant quantities of lipids, with this compound being a major component.

| Microorganism | This compound (% of Total Fatty Acids) |

| Yarrowia lipolytica | 11.9 ± 0.4[7] |

| Chlorella vulgaris | ~20-25% |

| Nannochloropsis oculata | ~15-20% |

| Schizochytrium sp. | ~10-15% |

Experimental Protocols

Accurate quantification of this compound from natural sources requires robust extraction and analytical methods. The following protocols provide a general framework for these procedures.

Lipid Extraction from Plant Tissues using Soxhlet Apparatus

This method is suitable for the extraction of total lipids from dried plant material.

Materials:

-

Dried and finely ground plant tissue

-

Soxhlet extractor

-

Cellulose extraction thimble

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Hexane (or other suitable non-polar solvent)

-

Rotary evaporator

Procedure:

-

Accurately weigh 10-20 g of the dried, ground plant material and place it into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250 mL of hexane.

-

Assemble the Soxhlet apparatus by attaching the flask to the extractor and the condenser on top.

-

Heat the solvent in the flask using a heating mantle to a temperature that allows for gentle boiling.

-

Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the sample, extracting the lipids.

-

After extraction, allow the apparatus to cool.

-

Dismantle the setup and carefully remove the round-bottom flask containing the solvent and extracted lipids.

-

Concentrate the lipid extract by removing the solvent using a rotary evaporator.

-

The resulting crude lipid extract can be used for further analysis.

Saponification and Fatty Acid Methyl Ester (FAME) Preparation

This protocol describes the conversion of extracted lipids into volatile fatty acid methyl esters (FAMEs) for gas chromatography analysis.

Materials:

-

Crude lipid extract

-

Methanolic NaOH (0.5 M)

-

BF3-Methanol solution (14%)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Glass vials with Teflon-lined caps

Procedure:

-

Weigh approximately 100 mg of the crude lipid extract into a glass vial.

-

Add 2 mL of 0.5 M methanolic NaOH.

-

Cap the vial tightly and heat at 100°C for 5-10 minutes to saponify the lipids.

-

Cool the vial to room temperature.

-

Add 2 mL of 14% BF3-methanol solution.

-

Cap the vial and heat again at 100°C for 5-10 minutes to methylate the fatty acids.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex the mixture vigorously for 1 minute and then allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The FAME sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This method allows for the separation and quantification of individual fatty acid methyl esters.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

-

Helium as carrier gas

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, hold for 15 minutes.

-

Carrier Gas Flow Rate: 1 mL/min

-

Injection Volume: 1 µL (splitless)

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: m/z 50-550

Quantification:

-

Identification of this compound methyl ester is based on its retention time and mass spectrum compared to a known standard.

-

Quantification is achieved by comparing the peak area of the this compound methyl ester with that of an internal standard (e.g., heptadecanoic acid) of known concentration.

Role of this compound in Cellular Signaling

This compound is not merely a metabolic fuel but also an active signaling molecule that can influence a variety of cellular processes. Its effects are often mediated through its incorporation into cellular lipids, leading to alterations in membrane properties and the activation of specific signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound has been shown to modulate this pathway, often leading to its dysregulation in pathological conditions.

Caption: this compound modulation of the PI3K/Akt signaling pathway.

Elevated levels of this compound can lead to insulin resistance by impairing the PI3K/Akt signaling cascade in response to insulin. This is thought to occur through mechanisms involving the activation of protein kinase C (PKC) and subsequent inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1).

Inflammatory Signaling Pathways

This compound can act as a pro-inflammatory molecule by activating inflammatory pathways, such as the Toll-like receptor 4 (TLR4) and NF-κB signaling pathways.

Caption: this compound-induced inflammatory signaling via TLR4 and NF-κB.

This activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to the chronic low-grade inflammation associated with metabolic syndrome and other inflammatory diseases.

Experimental Workflow for Studying this compound's Cellular Effects

A typical workflow to investigate the impact of this compound on cellular signaling is outlined below.

Caption: Workflow for analyzing this compound's impact on cellular signaling.

Conclusion

This compound is a fundamentally important fatty acid with diverse roles in biology. Its widespread abundance in the human diet and its integral role in cellular metabolism and signaling make it a molecule of significant interest to researchers in nutrition, metabolic diseases, and drug development. The protocols and information provided in this guide offer a comprehensive resource for the study of this compound, from its quantification in natural sources to the elucidation of its complex roles in cellular function and dysfunction. A thorough understanding of this compound's biology is critical for developing therapeutic strategies targeting the metabolic and inflammatory diseases in which it plays a key role.

References

- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Dietary Palmitic Acid on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing Microbial Lipids Synthesis for Biodiesel Production by Y. lipolytica W29 from Volatile Fatty Acids: Two-Stage Batch Strategies | MDPI [mdpi.com]

Hexadecanoate: A Critical Biomarker in the Landscape of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rising prevalence of metabolic diseases, including insulin resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), presents a significant global health challenge. In the quest for early and accurate diagnostic markers, the saturated fatty acid hexadecanoate, also known as palmitic acid, has emerged as a key player. Elevated levels of circulating this compound are not merely a consequence of metabolic dysregulation but are increasingly recognized as a causative agent in the pathogenesis of these conditions. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing its role in key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for its analysis.

The Role of this compound in Metabolic Disease Pathogenesis

This compound, the most common saturated fatty acid in the human body, plays a dual role. It is a crucial component of cell membranes and a primary source of energy. However, in excess, it becomes a potent lipotoxic molecule, inducing cellular dysfunction and death. This lipotoxicity is a cornerstone of the "multiple hit" hypothesis for the progression of NAFLD and is central to the development of insulin resistance in skeletal muscle and liver.

The detrimental effects of elevated this compound are mediated through several interconnected mechanisms, including the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and chronic low-grade inflammation. These cellular stresses disrupt normal metabolic signaling, leading to the clinical manifestations of metabolic diseases.

Quantitative Insights: this compound Levels in Health and Disease

Numerous studies have demonstrated a significant association between elevated plasma concentrations of this compound and the presence and severity of metabolic diseases. The following table summarizes key quantitative findings from various studies, highlighting the differences in this compound levels between healthy individuals and those with metabolic disorders.

| Condition | Patient Group | This compound Concentration (Mean ± SD/SE) | Control Group | Control Concentration (Mean ± SD/SE) | p-value | Reference |

| Morbid Obesity | Morbidly Obese (n=50) | 2.55 ± 0.45 µmol/mL (in RBC membrane PL) | Lean Controls (n=50) | 1.95 ± 0.35 µmol/mL (in RBC membrane PL) | < 0.0001 | [1] |

| Metabolic Syndrome | Highest Quartile of C16:0 | Associated with increased risk | Lowest Quartile of C16:0 | < 0.001 | [2] | |

| Healthy Adults | Young Canadian Adults (n=826) | 0.3 - 4.1 mmol/L (in plasma total lipids) | N/A | N/A | N/A | [3] |

Key Signaling Pathways Influenced by this compound

This compound exerts its pathogenic effects by modulating critical intracellular signaling pathways. Two of the most well-characterized pathways are the Toll-like receptor 4 (TLR4) signaling pathway, which drives inflammation, and the de novo ceramide synthesis pathway, which contributes to insulin resistance.

Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4, a key receptor of the innate immune system, can be directly activated by this compound.[4][5][6] This activation in immune cells like macrophages, as well as in metabolic tissues such as adipocytes and hepatocytes, triggers a pro-inflammatory cascade.[6][7] The binding of this compound to the TLR4/MD-2 complex initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of inflammatory cytokines like IL-1β.[4][6]

De Novo Ceramide Synthesis Pathway

This compound is a primary substrate for the de novo synthesis of ceramides, a class of sphingolipids that are potent mediators of insulin resistance.[8][9][10][11][12] This pathway begins in the endoplasmic reticulum with the condensation of palmitoyl-CoA and serine, catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme.[8][12] The resulting accumulation of ceramides interferes with insulin signaling, in part by inhibiting the phosphorylation of Akt/PKB, a critical kinase in the insulin signaling cascade.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological samples is paramount for its validation and use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard techniques for this purpose.

Workflow for Plasma Fatty Acid Analysis

The general workflow for analyzing fatty acids from a plasma sample involves several key steps, from sample collection to data analysis.

Detailed Protocol for Plasma Free Fatty Acid Quantification by GC-MS

This protocol outlines the steps for the quantification of free fatty acids, including this compound, in human plasma using GC-MS.

Materials:

-

Plasma sample

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Methanol

-

Methylene chloride

-

Acetyl chloride

-

Potassium carbonate solution (7%)

-

Hexane

-

Nitrogen gas for evaporation

-

GC-MS system with a polar fused silica capillary column (e.g., SP-2560)

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma in a glass tube, add a known amount of internal standard (e.g., 10 µg of C17:0).

-

Add 1 mL of a 3:1 (v/v) mixture of methanol and methylene chloride.

-

Vortex the mixture thoroughly.[13]

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Carefully add 200 µL of acetyl chloride to the sample mixture.

-

Incubate the samples in a water bath at 75°C for 1 hour.[13]

-

After incubation, cool the samples to room temperature.

-

-

Extraction of FAMEs:

-

Add 4 mL of 7% potassium carbonate solution to stop the reaction.

-

Add 2 mL of hexane to extract the FAMEs.

-

Vortex the mixture vigorously and then centrifuge at 3000 rpm for 10 minutes to separate the layers.[13]

-

-

Sample Concentration:

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen gas.

-

-

GC-MS Analysis:

-

Reconstitute the dried FAMEs in a suitable volume of hexane.

-

Inject an aliquot of the reconstituted sample into the GC-MS system.

-

GC Conditions (example):

-

Column: SP-2560 polar fused silica capillary column (100 m x 0.25 mm x 0.2 µm).

-

Carrier Gas: Nitrogen.

-

Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp at 25°C/min to 160°C, then ramp at 2°C/min to 240°C and hold for 10 min, finally ramp at 5°C/min to 245°C and hold for 5 min.[13]

-

-

MS Conditions:

-

Operate in electron ionization (EI) mode.

-

Acquire data in selected ion monitoring (SIM) mode for quantification of specific FAMEs.

-

-

Detailed Protocol for Plasma Total Fatty Acid Quantification by LC-MS/MS

This protocol outlines the steps for the quantification of total fatty acids from plasma using LC-MS/MS.

Materials:

-

Plasma sample

-

Internal standard solution (e.g., deuterated fatty acid analogs)

-

Methanol (HPLC grade)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation and Protein Precipitation:

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.[14]

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of MTBE and vortex for 1 minute.

-

Add 250 µL of water and vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes to induce phase separation.[14]

-

-

Sample Concentration:

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial.[14]

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

LC Conditions (example):

-

Column: C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate fatty acids based on their hydrophobicity.

-

-

MS/MS Conditions:

-

Operate in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for the quantification of specific fatty acids and their corresponding internal standards.

-

-

Conclusion and Future Directions

This compound is a well-established biomarker that provides valuable insights into the metabolic state of an individual. Its elevated levels are strongly correlated with the risk and severity of metabolic diseases. The lipotoxic effects of this compound, mediated through inflammatory and insulin resistance pathways, underscore its potential as a therapeutic target. The detailed experimental protocols provided in this guide offer a standardized approach for the accurate and reproducible quantification of this compound, which is essential for its application in clinical research and drug development.

Future research should focus on large-scale longitudinal studies to further delineate the predictive value of this compound for the onset and progression of metabolic diseases. Additionally, exploring the interplay between genetic predisposition, dietary intake of this compound, and gut microbiome composition will provide a more holistic understanding of its role in metabolic health and disease. This will ultimately pave the way for personalized nutritional and pharmacological interventions targeting this compound-mediated lipotoxicity.

References

- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]

- 2. Associations of plasma very-long-chain SFA and the metabolic syndrome in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitate-TLR4 Signaling Regulates the Histone Demethylase, JMJD3, in Macrophages and Impairs Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The TLR4‐IRE1α pathway activation contributes to palmitate‐elicited lipotoxicity in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 13. Plasma fatty acids analysis protocol v1 [protocols.io]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biosynthesis and Degradation Pathways of Hexadecanoate

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the metabolic pathways governing the synthesis and breakdown of hexadecanoate (palmitic acid), the most common saturated fatty acid in animals and plants.[1] This guide details the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies crucial for research and therapeutic development.

Biosynthesis of this compound (De Novo Fatty Acid Synthesis)

De novo synthesis of fatty acids is the process of creating fatty acids from precursors like acetyl-CoA and malonyl-CoA.[2] In eukaryotes, this primarily occurs in the cytosol of the liver, adipose tissue, and lactating mammary glands.[3] The end product of the primary synthesis pathway is palmitic acid (16:0), a 16-carbon saturated fatty acid.[2]

The overall reaction for the synthesis of palmitate is: 8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H+ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP+ + 6 H2O

Key Steps and Enzymes

The synthesis of this compound involves two main stages: the formation of malonyl-CoA and the subsequent elongation cycles catalyzed by the Fatty Acid Synthase (FAS) complex.

A. Formation of Malonyl-CoA: The committed and rate-limiting step is the carboxylation of acetyl-CoA to form malonyl-CoA.[2] This reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , which requires biotin as a cofactor.[2][4]

-

Enzyme: Acetyl-CoA Carboxylase (ACC)

-

Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi[5]

B. Fatty Acid Synthase (FAS) Elongation Cycle: The subsequent reactions are carried out by the Fatty Acid Synthase (FAS), a large multi-enzyme complex.[3][5] The process begins with one molecule of acetyl-CoA as a primer, followed by the sequential addition of two-carbon units from malonyl-CoA in a repeating four-step cycle.[4][5] The intermediates are attached to an Acyl Carrier Protein (ACP) domain within the FAS complex.[4]

The four recurring steps for each elongation cycle are:

-

Condensation: The acetyl group (from the initial primer or the growing acyl chain) is condensed with a malonyl group, releasing CO₂. This is catalyzed by β-ketoacyl-ACP synthase .[4]

-

Reduction: The resulting β-ketoacyl-ACP is reduced to β-hydroxyacyl-ACP, using NADPH as the reducing agent. This reaction is catalyzed by β-ketoacyl-ACP reductase .[3][4]

-

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to create a double bond, forming trans-Δ²-enoyl-ACP. This is catalyzed by β-hydroxyacyl-ACP dehydratase .[3][4]

-

Reduction: The trans-Δ²-enoyl-ACP is reduced to a saturated acyl-ACP, again using NADPH. This is catalyzed by enoyl-ACP reductase .[3][4]

This cycle repeats six more times, with the saturated acyl chain being transferred back to the β-ketoacyl-ACP synthase to condense with another malonyl-CoA molecule.[5] After seven cycles, the 16-carbon palmitoyl-ACP is formed. A thioesterase then hydrolyzes the bond, releasing free palmitate (this compound).[3][6]

Visualization of this compound Biosynthesis

Caption: De novo synthesis pathway of this compound from acetyl-CoA.

Degradation of this compound (β-Oxidation)

β-oxidation is the catabolic process that breaks down fatty acids into acetyl-CoA units. In eukaryotes, this occurs primarily within the mitochondrial matrix.[7][8] The process is named for the oxidation that occurs at the β-carbon (C3) of the fatty acyl-CoA molecule.[7]

The overall reaction for the degradation of one molecule of palmitoyl-CoA is: Palmitoyl-CoA + 7 FAD + 7 NAD⁺ + 7 H₂O + 7 CoA → 8 Acetyl-CoA + 7 FADH₂ + 7 NADH + 7 H⁺

Key Steps and Enzymes

Before degradation, fatty acids in the cytosol must be activated and transported into the mitochondria.

A. Fatty Acid Activation and Transport:

-

Activation: In the cytosol, this compound is activated by Long-chain-fatty-acid—CoA ligase , which attaches Coenzyme A (CoA) to form palmitoyl-CoA. This reaction consumes one ATP molecule, which is hydrolyzed to AMP and pyrophosphate.[8]

-

Mitochondrial Transport (Carnitine Shuttle): The long-chain palmitoyl-CoA cannot cross the inner mitochondrial membrane directly. It is first converted to palmitoylcarnitine by Carnitine Palmitoyltransferase 1 (CPT1) . Palmitoylcarnitine is then transported across the membrane by Carnitine-Acylcarnitine Translocase (CAT) . Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts it back to palmitoyl-CoA.

B. β-Oxidation Cycle: Once inside the mitochondrial matrix, palmitoyl-CoA undergoes a repeating four-step cycle that shortens the acyl chain by two carbons in each round, releasing one molecule of acetyl-CoA.

The four recurring steps are:

-

Dehydrogenation by FAD: The fatty acyl-CoA is oxidized by Acyl-CoA Dehydrogenase , creating a trans-Δ² double bond between the α and β carbons. This step reduces FAD to FADH₂.[7][9]

-

Hydration: A water molecule is added across the double bond by Enoyl-CoA Hydratase , forming an L-β-hydroxyacyl-CoA.[7]

-

Dehydrogenation by NAD⁺: The hydroxyl group on the β-carbon is oxidized to a keto group by β-hydroxyacyl-CoA Dehydrogenase . This step reduces NAD⁺ to NADH.[7]

-

Thiolysis: The bond between the α and β carbons is cleaved by the enzyme β-keto-thiolase through the addition of a new CoA molecule. This releases a two-carbon acetyl-CoA unit and a fatty acyl-CoA that is two carbons shorter.[7][10]

This cycle repeats seven times for palmitoyl-CoA, yielding a total of 8 acetyl-CoA molecules, 7 FADH₂, and 7 NADH. The acetyl-CoA then enters the citric acid cycle for further oxidation.

Visualization of this compound Degradation

Caption: β-oxidation pathway for the degradation of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this compound metabolism. Values can vary based on experimental conditions, tissue type, and organism.

| Parameter | Pathway | Value | Species/Conditions | Citation |

| Enzyme Activity | ||||

| Fatty Acid Synthase (FAS) | Biosynthesis | ~400 pmol palmitate/mg/min | Rat liver extract | [11] |

| Metabolite Yield | ||||

| ATP per Palmitate | Degradation | 106 ATP (net) | Theoretical calculation | |

| LC-MS/MS Assay Parameters | ||||

| Calibration Range | Analysis | 2.5 - 1000 nM | Plasma/Serum | [12] |

| Limit of Quantification (LOQ) | Analysis | 2.4 - 285.3 nmol/L | Typical for related fatty acids | [12] |

| Limit of Detection (LOD) | Analysis | 0.8 - 10.7 nmol/L | Typical for related fatty acids | [12] |

| Recovery | Analysis | >85% | Typical for related fatty acids | [12] |

Experimental Protocols

Protocol 1: Fatty Acid Synthase (FAS) Activity Assay by Mass Spectrometry

This method offers direct monitoring of FAS activity and product specificity by tracking the incorporation of stable isotope-labeled precursors.[13][14]

Objective: To quantify the rate of de novo fatty acid synthesis by purified FAS.

Materials:

-

Purified Fatty Acid Synthase (FASN)

-

¹³C₃-labeled Malonyl-CoA

-

Acetyl-CoA

-

NADPH

-

Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine

-

Internal Standard (e.g., heptadecanoic acid)

-

Extraction Solvent (e.g., chloroform/methanol)

-

High-resolution mass spectrometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube with a total volume of 200 µL. The final concentrations should be: 200 µM NADPH, 50 µM acetyl-CoA, and 80 µM ¹³C₃-malonyl-CoA in the assay buffer.[14]

-

Enzyme Addition: Add 10-20 µg of purified FASN to the reaction mixture to initiate the reaction.[14] Incubate at 37°C.

-

Time Points: At defined time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding an extraction solvent containing a known amount of the internal standard.

-

Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the organic (lower) phase containing the fatty acids.

-

Analysis: Analyze the extract directly by direct-infusion high-resolution mass spectrometry in negative ion mode.[13]

-

Quantification: Quantify the amount of ¹³C-labeled this compound and other fatty acid products by comparing their signal intensity to that of the internal standard. Calculate the specific activity of FASN (e.g., in nmol of product per minute per mg of protein).

Protocol 2: β-Oxidation Assay in Isolated Mitochondria by Respirometry

This protocol measures the capacity of isolated mitochondria to oxidize fatty acids by monitoring oxygen consumption.[15][16]

Objective: To determine the rate of β-oxidation by measuring oxygen flux in response to a fatty acid substrate.

Materials:

-

Isolated mitochondria

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration Medium (e.g., MiR05)

-

Substrates: Palmitoylcarnitine (or octanoylcarnitine), Malate

-

ADP

-

Inhibitors/Uncouplers: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

Procedure:

-

Chamber Preparation: Add 2 mL of respiration medium to the respirometer chamber and equilibrate to 37°C. Add the isolated mitochondria (typically 0.05-0.1 mg/mL).

-

Substrate Addition: Initiate β-oxidation by adding palmitoylcarnitine (e.g., 5-10 µM) and malate (e.g., 2 mM). Malate is required to replenish CoA by condensing with the acetyl-CoA produced.[15][16] This measures the LEAK state of respiration supported by fatty acids.

-

OXPHOS Capacity: Add a saturating concentration of ADP (e.g., 2.5 mM) to measure the maximal rate of oxygen consumption coupled to ATP synthesis (OXPHOS capacity).[15]

-

LEAK State (Oligomycin): Add oligomycin to inhibit ATP synthase and measure the non-phosphorylating LEAK respiration, which indicates the coupling efficiency.[15]

-

ETS Capacity: Titrate the uncoupler FCCP to dissipate the proton gradient and measure the maximum capacity of the Electron Transport System (ETS).[15]

-

Residual Oxygen Consumption: Inhibit the respiratory chain with rotenone and antimycin A to measure and correct for non-mitochondrial oxygen consumption.

-

Data Analysis: Calculate the oxygen flux (rate of oxygen consumption) at each respiratory state and normalize to the amount of mitochondrial protein.

Visualization of Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for the analysis of this compound using LC-MS/MS.[12]

References

- 1. Palmitic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Fatty Acid Biosynthesis: Definition, Steps & Regulation [allen.in]

- 4. Fatty Acid Synthesis: Essential Steps, Enzymes, And Clinical Relevance [ourbiochemistry.com]

- 5. byjus.com [byjus.com]

- 6. aocs.org [aocs.org]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 14. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Hexadecanoate in Plant Physiology and Development: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanoate, a 16-carbon saturated fatty acid commonly known as palmitic acid, is a fundamental and ubiquitous molecule in the plant kingdom. Far from being a simple structural component, it serves as a critical hub in plant metabolism, influencing everything from membrane integrity and energy reserves to intricate signaling networks that govern growth, development, and responses to environmental challenges. This technical guide provides a comprehensive overview of the multifaceted roles of this compound in plant physiology, with a focus on its biosynthesis, its function as a precursor to essential molecules, its involvement in stress responses, and its emerging role as a signaling molecule. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways to facilitate a deeper understanding of this vital fatty acid.

Introduction

This compound (C16:0) is the most common saturated fatty acid in plants and a primary product of de novo fatty acid synthesis in the plastids.[1] Its strategic position in lipid metabolism makes it a precursor for the synthesis of longer-chain fatty acids, both saturated and unsaturated, which are essential for various cellular functions.[2] Beyond its foundational role in building cellular structures, this compound and its derivatives are deeply implicated in the plant's ability to perceive and respond to a myriad of biotic and abiotic stresses.[3] Understanding the intricate mechanisms by which this compound metabolism and signaling are regulated holds significant potential for the development of novel strategies to enhance crop resilience and productivity.

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process that occurs in the stroma of plastids. The pathway begins with acetyl-CoA and involves the sequential addition of two-carbon units from malonyl-ACP.

Experimental Protocols

Protocol 1: Lipid Extraction from Plant Tissues (Folch Method)

This protocol describes a standard method for the total lipid extraction from plant leaf tissue.

Materials:

-

Fresh plant leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass tube and add a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure complete immersion of the tissue powder.

-

Homogenize the mixture using a vortex or homogenizer for 2-5 minutes.

-

Centrifuge the homogenate at 3000 x g for 10 minutes to pellet the solid debris.

-

Carefully transfer the supernatant to a new glass tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

-

Vortex the mixture and centrifuge at 2000 x g for 5 minutes.

-

Three phases will be observed: an upper aqueous phase, a lower organic phase (containing lipids), and a protein interface.

-

Carefully collect the lower organic phase using a glass pipette and transfer it to a clean, pre-weighed glass vial.

-

Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Once the solvent is completely evaporated, the total lipid extract will remain. The vial can be weighed to determine the total lipid yield.

-

Store the extracted lipids under a nitrogen atmosphere at -20°C or -80°C for further analysis.

Mandatory Visualization

Caption: De novo biosynthesis of this compound in the plastid.

This compound as a Precursor

This compound is the primary saturated fatty acid from which longer-chain saturated and unsaturated fatty acids are synthesized in the endoplasmic reticulum. This makes it a pivotal molecule for determining the overall fatty acid composition of a plant cell.

Mandatory Visualization

References

- 1. Targeted metabolomics reveals fatty acid abundance adjustments as playing a crucial role in drought-stress response and post-drought recovery in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pro-Inflammatory and Pro-Apoptotic Effects of Dietary Hexadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanoate, a 16-carbon saturated fatty acid commonly known as palmitate, is a major component of dietary fats and is also synthesized endogenously. While essential for various physiological processes, elevated intake of this compound is increasingly implicated in the pathogenesis of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular conditions. This technical guide provides an in-depth overview of the core physiological effects of dietary this compound intake at the cellular and molecular level. It is intended for researchers, scientists, and drug development professionals investigating the mechanisms of lipotoxicity and seeking to identify novel therapeutic targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in this compound-mediated cellular stress and dysfunction.

Introduction

Dietary patterns rich in saturated fatty acids, of which this compound is a primary constituent, are strongly associated with an increased risk of metabolic syndrome and related pathologies. At the cellular level, an excess of this compound can lead to a state of "lipotoxicity," characterized by endoplasmic reticulum (ER) stress, chronic inflammation, and ultimately, apoptosis. Understanding the precise molecular mechanisms by which this compound exerts these detrimental effects is crucial for the development of effective preventative and therapeutic strategies. This guide will delve into the signaling cascades initiated by this compound, the experimental methodologies used to elucidate these pathways, and the quantitative impact of this fatty acid on key cellular markers.

Quantitative Effects of this compound on Cellular Stress and Inflammatory Markers

The following tables summarize the quantitative effects of this compound (palmitate) treatment on various cell types as reported in the scientific literature. These data highlight the dose-dependent and time-course nature of this compound-induced cellular responses.

Table 1: this compound-Induced Endoplasmic Reticulum (ER) Stress Markers

| Cell Type | This compound Concentration (mM) | Treatment Duration (hours) | Marker | Fold Change vs. Control | Reference |

| Mature 3T3-L1 Adipocytes | 0.5 | 12 | BiP (protein) | ~1.5 | [1] |

| Mature 3T3-L1 Adipocytes | 1.0 | 12 | BiP (protein) | ~2.0 | [1] |

| Mature 3T3-L1 Adipocytes | 0.5 | 12 | CHOP (protein) | ~2.5 | [1] |

| Mature 3T3-L1 Adipocytes | 1.0 | 12 | CHOP (protein) | ~3.5 | [1] |

| Mature 3T3-L1 Adipocytes | 0.5 | 12 | p-eIF2α (protein) | ~2.0 | [1] |

| Mature 3T3-L1 Adipocytes | 1.0 | 12 | p-eIF2α (protein) | ~2.8 | [1] |

| INS-1 Pancreatic β-Cells | 1.0 | 6 | CHOP (protein) | Significantly elevated (P < 0.05) | [2] |

| C2C12 Myotubes | 0.5 | 24 | XBP1s (protein) | Increased | [3] |

| C2C12 Myotubes | 0.5 | 24 | CHOP (protein) | Increased | [3] |

| C2C12 Myotubes | 0.5 | 6 | p-eIF2α (protein) | ~3.8 | [3] |

| N41 Hypothalamic Cells | 0.1 | 12 | p-PERK (protein) | Increased | [4] |

| N41 Hypothalamic Cells | 0.1 | 12 | ATF4 (protein) | Increased | [4] |

| N41 Hypothalamic Cells | 0.1 | 12 | CHOP (protein) | Increased | [4] |

Table 2: this compound-Induced Inflammatory Markers

| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Marker | Fold Change vs. Control | Reference |

| Human Coronary Artery Smooth Muscle Cells | 100 | 24 | TNF-α (mRNA) | 30.17 ± 12.43 | [5] |

| Human Coronary Artery Smooth Muscle Cells | 100 | 24 | IL-6 (mRNA) | Increased (P < 0.05) | [5] |

| Human Coronary Artery Smooth Muscle Cells | 100 | 24 | MCP-1 (mRNA) | Increased (P < 0.05) | [5] |

| L6 Muscle Cells | 200 | 24 | IL-6 (mRNA) | ~11 | [6] |

| 3T3-L1 Adipocytes | Not specified | Not specified | TNF-α (mRNA) | Increased | [7] |

| 3T3-L1 Adipocytes | Not specified | Not specified | MCP-1 (mRNA) | Increased | [7] |

| Human Articular Chondrocytes | Not specified | Not specified | IL-6 (gene expression) | Significantly increased (p<0.01) | [8] |

| Human Articular Chondrocytes | Not specified | Not specified | COX-2 (gene expression) | Significantly increased (p<0.01) | [8] |

Table 3: this compound-Induced Apoptosis

| Cell Type | This compound Concentration (mM) | Treatment Duration (hours) | Effect | Reference |

| INS-1 Pancreatic β-Cells | Not specified | 16-24 | Marked apoptosis | [2] |

| Human Articular Chondrocytes (with IL-1β) | Not specified | Not specified | Significant increase in caspase 3/7 activity (p<0.001) | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the physiological effects of this compound.

Preparation of this compound-Bovine Serum Albumin (BSA) Conjugate

Due to its low solubility in aqueous solutions, this compound (palmitate) is typically conjugated to fatty acid-free BSA for in vitro cell culture experiments.

Materials:

-

Sodium Palmitate (e.g., Sigma-Aldrich, P9767)

-

Fatty Acid-Free Bovine Serum Albumin (BSA) (e.g., Roche, 03117405001)

-

Sodium Hydroxide (NaOH) solution (10 mM)

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Sterile, deionized water

-

Heated magnetic stir plate

-

Sterile filtration unit (0.22 µm)

Protocol:

-

Prepare a 20 mM stock solution of sodium palmitate: Dissolve the appropriate amount of sodium palmitate in 10 mM NaOH by heating to 70°C for 30 minutes with constant stirring.

-

Prepare a 5% (w/v) BSA solution: Dissolve fatty acid-free BSA in DPBS at 37°C with gentle stirring.

-

Conjugation: While stirring the 5% BSA solution at 37°C, slowly add the 20 mM palmitate solution to achieve the desired final molar ratio (e.g., a 1:3 ratio of palmitate to BSA is common).[9]

-

Incubation: Continue to stir the mixture at 37°C for at least 1 hour to ensure complete conjugation.

-

Sterilization: Sterilize the final this compound-BSA conjugate solution by passing it through a 0.22 µm filter.

-

Storage: Aliquot the sterile solution and store at -20°C. The BSA-only solution should be prepared and stored similarly to be used as a vehicle control.

In Vitro Cell Treatment

Materials:

-

Cultured cells of interest (e.g., 3T3-L1 adipocytes, C2C12 myotubes, INS-1 pancreatic β-cells)

-

Appropriate cell culture medium

-

This compound-BSA conjugate solution

-

BSA vehicle control solution

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth and response to treatment.

-

Cell Culture: Culture the cells in their recommended growth medium until they reach the desired confluency or differentiation state.

-

Starvation (Optional): For some experiments, particularly those investigating signaling pathways, cells may be serum-starved for a period (e.g., 2-4 hours) prior to treatment to reduce basal signaling.

-

Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of the this compound-BSA conjugate or the BSA vehicle control.

-

Incubation: Incubate the cells for the specified duration of the experiment (e.g., 6, 12, or 24 hours).

-

Harvesting: Following incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qRT-PCR, or cell viability assays).

Western Blot Analysis for ER Stress Markers (BiP and CHOP)

Materials:

-

Treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BiP, anti-CHOP, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cells in protein lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP, CHOP, and a loading control (β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the expression of BiP and CHOP to the loading control.[1][10]

Signaling Pathways Affected by this compound

This compound intake triggers a cascade of intracellular signaling events, primarily centered around the endoplasmic reticulum and inflammatory pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: this compound-induced Endoplasmic Reticulum (ER) Stress Signaling Pathway.

References

- 1. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Palmitate-induced ER stress and inhibition of protein synthesis in cultured myotubes does not require Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitate reduces starvation-induced ER stress by inhibiting ER-phagy in hypothalamic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.4. Cell Culture, Palmitate Treatment, and Cell Viability [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

The Integral Role of Hexadecanoate in Shaping Membrane Lipid Architecture and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecanoate, a 16-carbon saturated fatty acid commonly known as palmitate, is a fundamental component of cellular membranes, playing a critical role in defining their structural integrity and functional dynamics. Beyond its structural role, this compound is a key player in cellular signaling, influencing a myriad of physiological and pathological processes. This in-depth technical guide explores the multifaceted role of this compound in membrane lipid composition, providing a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the quantitative distribution of this compound across different cellular membranes, detail experimental protocols for its analysis, and visualize its involvement in key signaling pathways and experimental workflows.

Introduction